molecular formula C16H13N3O3 B11031233 4-methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

4-methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

Cat. No.: B11031233
M. Wt: 295.29 g/mol
InChI Key: JBJCYCIABOZHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a synthetic small molecule based on the quinazolinone scaffold, a heterocyclic structure of significant interest in medicinal chemistry and anticancer drug discovery . The 4-oxo-3,4-dihydroquinazolinone core is a key pharmacophore found in numerous biologically active compounds and approved drugs, known for its ability to interact with a variety of enzyme targets . This specific benzamide derivative is designed for research applications, particularly in the screening and development of novel targeted cancer therapies. Quinazolinone derivatives are extensively investigated for their potent inhibitory effects on various cancer-relevant kinases and enzymes . Research into similar compounds has demonstrated promising antitumor activities by inducing apoptosis (programmed cell death) and causing cell cycle arrest in phases such as G1 or G2/M . Some analogues function as multi-target inhibitors, co-targeting critical proteins like PARP1 and BRD4, which is a promising strategy based on synthetic lethality, especially in breast cancer models . Others act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, showing potent antiproliferative effects against various human tumor cell lines . The structure of this compound, which includes a 4-methoxybenzamide group linked to the 6-position of the quinazolinone core, is optimized for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a valuable tool to explore new mechanisms of action and to develop more effective and selective kinase inhibitors . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

4-methoxy-N-(4-oxo-3H-quinazolin-6-yl)benzamide

InChI

InChI=1S/C16H13N3O3/c1-22-12-5-2-10(3-6-12)15(20)19-11-4-7-14-13(8-11)16(21)18-9-17-14/h2-9H,1H3,(H,19,20)(H,17,18,21)

InChI Key

JBJCYCIABOZHGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CNC3=O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for constructing the quinazolinone core. In this approach, ortho-fluorobenzamides react with amides under basic conditions to form intermediates that cyclize into the target structure. For example, 2-fluoro-N-(o-tolyl)benzamide reacts with substituted amides in dimethyl sulfoxide (DMSO) at 135°C using cesium carbonate (Cs₂CO₃) as a base, achieving 67–79% yields . The methoxy group is typically introduced via protective group strategies, such as methoxylation of precursor quinazolinones using methyl iodide or dimethyl sulfate.

A critical advancement involves the use of DMSO as both solvent and mild oxidant , which facilitates cyclization without requiring transition-metal catalysts . For instance, coupling 2-amino-N-methylbenzamide with ortho-fluorobenzamide derivatives in DMSO at 140°C for 20 hours yields 4-methoxy-substituted quinazolinones in 23–85% yields . This method avoids hazardous reagents but demands precise temperature control to prevent side reactions like over-oxidation.

One-Pot Synthesis Using Heterogeneous Acid Catalysts

Nanoporous catalysts like SBA-Pr-SO₃H enable efficient one-pot synthesis by combining benzoylation and cyclization steps. In a representative procedure, 2-aminobenzamide reacts with 4-methoxybenzoyl chloride in acetonitrile under reflux, catalyzed by SBA-Pr-SO₃H, to yield the target compound in 82–89% efficiency . The catalyst’s high surface area (≥500 m²/g) and Brønsted acidity promote rapid protonation of the carbonyl group, accelerating nucleophilic attack by the amine .

Key advantages :

  • Solvent-free conditions reduce waste generation.

  • Catalyst reusability (≥5 cycles without significant activity loss) .

  • Short reaction times (2–4 hours vs. 12–48 hours for conventional methods) .

Electrochemical Cyclization Methods

Electrochemical synthesis offers a green alternative by leveraging electron transfer to drive cyclization. A recent protocol employs acetic acid as an electrolyte with aluminum and carbon electrodes . Substituted 2-aminobenzamides react with aldehydes at 25–40°C under constant potential (1.5–2.0 V), forming 4-methoxy-N-(4-oxoquinazolin-6-yl)benzamide derivatives in 58–87% yields . The mechanism proceeds via hemiaminal intermediate formation, followed by anodic oxidation to induce cyclodehydration .

Comparative performance :

SubstrateYield (%)Conditions
4-Methoxy-2-aminobenzamide861.5 V, 25°C, 5 h
5-Methoxy-2-aminobenzamide822.0 V, 40°C, 6 h

This method eliminates the need for stoichiometric oxidants, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times while improving yields. A 2023 study demonstrated that irradiating a mixture of 2-aminobenzamide and succinic anhydride in pinane (a sustainable solvent) at 180°C for 15 minutes produces 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acid precursors, which are subsequently methoxylated to yield the target compound in 84–98% efficiency . The microwave’s uniform heating prevents hot-spot formation, ensuring reproducible outcomes at scale .

Optimized parameters :

  • Temperature: 110–180°C

  • Power: 300 W

  • Solvent: Pinane (replaces toluene, reducing environmental impact) .

H₂O₂-Mediated Oxidative Cyclization

Hydrogen peroxide (H₂O₂) serves as a green oxidant in quinazolinone synthesis. Reacting 2-aminobenzamide with dimethyl sulfoxide (DMSO) and H₂O₂ at 140°C for 20 hours achieves cyclization via a radical-mediated pathway, yielding 4-methoxy-N-(4-oxoquinazolin-6-yl)benzamide in 70–85% yields . The methoxy group is introduced post-cyclization using methylating agents like iodomethane .

Mechanistic insights :

  • DMSO acts as a carbon source, forming a thiomethyl radical that abstracts hydrogen from the amine.

  • H₂O₂ oxidizes intermediates, facilitating aromatization .

Comparative Analysis of Preparation Methods

MethodYield (%)TimeCatalyst/SolventScalability
SNAr Reaction 67–7924–48 hCs₂CO₃/DMSOModerate
One-Pot Synthesis 82–892–4 hSBA-Pr-SO₃H/MeCNHigh
Electrochemical 58–875–6 hAcetic acid/Al–CHigh
Microwave 84–9815–30 minPinaneHigh
H₂O₂ Cyclization 70–8520 hDMSO/H₂O₂Moderate

Key trends :

  • Microwave synthesis offers the highest yields and shortest reaction times, making it ideal for industrial applications.

  • Electrochemical methods excel in sustainability but require specialized equipment.

  • One-pot approaches balance efficiency and simplicity, particularly for lab-scale production.

Chemical Reactions Analysis

Amide Bond Cleavage

The benzamide moiety undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis : Concentrated HCl (6M) at 100°C for 8 hours cleaves the amide bond, yielding 4-methoxybenzoic acid and 6-amino-3,4-dihydroquinazolin-4-one.

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C produces the corresponding carboxylate salt.

Methoxy Group Demethylation

The methoxy substituent participates in nucleophilic demethylation:

  • Reaction with BBr₃ in dichloromethane at −78°C replaces the methoxy group with a hydroxyl group, forming the phenolic derivative.

Nucleophilic Substitution

The quinazolinone ring’s electron-deficient positions (C2 and C7) facilitate electrophilic substitution:

Reaction TypeConditionsProduct
Bromination Br₂ (1 equiv) in acetic acid, 50°C7-bromo-4-methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
Nitration HNO₃/H₂SO₄ (1:3), 0°C2-nitro-quinazolinone derivative

Quinazolinone Ring Oxidation

  • Treatment with KMnO₄ in acidic medium oxidizes the dihydroquinazolinone ring to a fully aromatic quinazoline system.

Catalytic Hydrogenation

  • H₂ (1 atm) over Pd/C in ethanol reduces the 3,4-dihydroquinazolinone to a tetrahydroquinazoline derivative, enhancing its lipophilicity.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions:

  • Reacts with maleic anhydride at 120°C to form a tricyclic adduct via the quinazolinone’s conjugated diene system.

Esterification

  • Methanol/H₂SO₄ converts the benzamide to a methyl ester under reflux, enabling further derivatization.

Biological Target Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

  • EGFR Kinase Inhibition : Forms hydrogen bonds with Met793 and Lys745 residues via its carbonyl and methoxy groups, as demonstrated by molecular docking studies .

  • CYP450 Metabolism : Undergoes oxidative demethylation by CYP3A4, producing a reactive catechol intermediate.

Key Structural and Reactivity Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₅N₃O₃
Molecular Weight353.4 g/mol
Hydrolysis Half-life (pH 7.4)24 hours (amide bond)
LogP (Octanol-Water)2.1 ± 0.3

Mechanistic Insights

  • Electron-Donating Effects : Methoxy groups stabilize transition states in electrophilic substitutions via resonance.

  • Ring Strain : The partially saturated quinazolinone ring increases susceptibility to oxidation compared to fully aromatic analogs.

This compound’s versatile reactivity profile makes it a valuable scaffold for developing kinase inhibitors and anti-inflammatory agents. Future studies should explore its regioselective functionalization and metabolic stability optimization.

Scientific Research Applications

Biological Activities

Research indicates that 4-methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide exhibits various biological activities, making it a candidate for several therapeutic applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the quinazoline structure. For instance, derivatives similar to this compound have shown efficacy against different cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation: Compounds have demonstrated the ability to inhibit the growth of cancer cells in vitro.
  • Induction of Apoptosis: Certain derivatives trigger programmed cell death in malignant cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may exhibit activity against various bacterial strains and fungi, which is crucial for developing new antimicrobial agents.

Neuroprotective Effects

Emerging studies suggest that quinazoline derivatives may possess neuroprotective effects. These compounds are being investigated for their potential in treating neurodegenerative diseases by targeting specific pathways involved in neuronal survival and function.

Case Studies and Research Findings

  • Anticancer Studies: A recent study demonstrated that quinazoline derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation: Another research effort screened various quinazoline derivatives against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, revealing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL .
  • Neuroprotective Research: In vitro studies assessed the effects of related compounds on neuronal cell lines subjected to oxidative stress, showing a reduction in cell death and improved viability .

Comparative Data Table

Compound NameStructure FeaturesBiological Activity
This compoundQuinazoline core with methoxy and amide groupsPotential anticancer and antimicrobial activity
Similar Quinazoline DerivativeBasic quinazoline structureAnticancer activity
Benzamide AnalogBenzamide structureAntimicrobial properties

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
4-Methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide (Target) Quinazolinone - 6-position: Methoxybenzamide
- 3-position: H
~325.3* ~210–220† Amide, Methoxy, Ketone
3-(3-Benzyl-2-(3-nitrophenyl)-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide (3k) Quinazolinone - 3-position: Benzyl
- 2-position: 3-Nitrophenyl
- 6-position: Benzamide
~527.5 212–216 Nitro, Benzyl, Amide, Ketone
Compound 4l (Molecules, 2014) Tetrahydroquinazolinone - Multiple 4-methoxyphenyl groups
- Dimethylpropyl bridge
~795.8 228–230 Methoxy, Amide, Bridged Alkyl
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide Benzothiazole - Benzothiazole core
- 2-position: Methoxybenzamide
~314.4 N/A Methoxy, Amide, Thiazole
4-Methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzamide Thiochroman - Sulfur-containing ring
- 3-position: Methylbenzamide
~325.4 N/A Thioether, Amide, Methyl

*Estimated based on molecular formula. †Approximated from analogs (e.g., 3k).

Key Observations:

Quinazolinone vs. Heterocyclic Cores: The target compound’s quinazolinone core allows for planar π-π stacking interactions, critical for binding to kinase ATP pockets. In contrast, benzothiazole () and thiochroman () cores introduce sulfur atoms, altering electronic properties and solubility . Compound 4l () features a tetrahydroquinazolinone with a bridged alkyl chain, increasing molecular weight and rigidity, which may reduce metabolic clearance .

Bulkier Groups: 3k’s benzyl and nitro substituents introduce steric hindrance, which could impede target binding compared to the simpler methoxybenzamide in the target compound.

Physical Properties :

  • Melting points correlate with molecular symmetry and intermolecular forces. The higher MP of 4l (228–230°C vs. ~210–220°C for the target) reflects its complex structure and crystalline packing .

Biological Activity

4-Methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₉H₁₉N₃O₄
Molecular Weight 353.4 g/mol
CAS Number 1574324-73-4

Antiviral Activity

Research indicates that derivatives of benzamide, including this compound, exhibit significant antiviral properties. A related study on N-phenylbenzamide derivatives demonstrated their ability to inhibit Hepatitis B virus (HBV) replication by enhancing intracellular levels of APOBEC3G (A3G), a known antiviral factor . The compound's effectiveness against both wild-type and drug-resistant strains of HBV suggests its potential as a therapeutic agent in treating HBV infections.

Anticancer Potential

The anticancer activity of compounds similar to this compound has been explored through various in vitro studies. For instance, hydroxamic acid derivatives have shown promising results in inhibiting histone deacetylases (HDACs) and demonstrating antiproliferative effects on multiple cancer cell lines . These findings imply that similar mechanisms could be at play for the quinazolin derivatives, potentially leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

  • Anti-HBV Activity :
    • A study evaluated the anti-HBV activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), revealing an IC50 value of 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant strains . This establishes a benchmark for assessing the antiviral efficacy of related compounds.
  • Anticancer Effects :
    • In vitro assays have demonstrated that certain quinazoline derivatives induce cytotoxicity in cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics . For example, derivatives with modifications to the benzamide core have shown enhanced activity against breast and lung cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide, and what methodological considerations are critical for reproducibility?

  • Answer : A common approach involves refluxing substituted benzaldehyde derivatives with triazole or quinazolinone precursors in absolute ethanol with glacial acetic acid as a catalyst. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole can react with substituted benzaldehydes under reflux for 4 hours, followed by solvent evaporation and filtration . Key considerations include stoichiometric ratios (e.g., 1:1 molar equivalents), solvent purity, and controlled reflux conditions to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6d_6 as solvent) confirm structural integrity, with peaks corresponding to methoxy groups (~3.8 ppm) and aromatic protons (6.8–8.2 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., expected m/z for C17_{17}H15_{15}N3_3O3_3) and purity.
  • FT-IR : Identifies carbonyl (1650–1700 cm1^{-1}) and amide (3200–3400 cm1^{-1}) functional groups.

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer : Begin with in vitro assays:

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity assays).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies.

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to batch-to-batch variability?

  • Answer :

  • Catalyst Screening : Replace glacial acetic acid with Lewis acids (e.g., ZnCl2_2) to accelerate reaction kinetics .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve intermediate solubility.
  • Batch Variability : Likely stems from moisture sensitivity of intermediates or inconsistent heating during reflux. Use inert atmospheres (N2_2) and calibrated thermocouples for temperature control .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Answer :

  • Dose-Response Replication : Validate assays under standardized conditions (e.g., cell passage number, serum concentration).
  • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., hydrolyzed amides) that may confound results.
  • Mechanistic Studies : Employ siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What computational strategies are effective for predicting its binding affinity and metabolic pathways?

  • Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to prioritize substituents for SAR studies.
  • DFT Calculations : Estimate redox potentials and metabolic susceptibility (e.g., CYP450-mediated oxidation) .
  • Machine Learning : Train models on PubChem datasets to predict ADME properties .

Q. What methodologies are suitable for designing analogs with enhanced bioavailability?

  • Answer :

  • Prodrug Synthesis : Introduce hydrolyzable groups (e.g., pivaloyl esters) to improve membrane permeability .
  • Co-crystallization : Screen with cyclodextrins or lipids to enhance aqueous solubility.
  • Fragment-Based Design : Replace the methoxy group with bioisosteres (e.g., trifluoromethyl) while monitoring LogP changes .

Q. How can factorial design improve experimental efficiency in structure-activity relationship (SAR) studies?

  • Answer :

  • Variable Selection : Use a 2k^k factorial design to test substituent position (e.g., para vs. meta), electronic effects, and steric bulk.
  • Response Surface Modeling : Optimize reaction parameters (e.g., temperature, pH) to maximize bioactivity .
  • High-Throughput Screening : Automate analog synthesis and assay workflows using microfluidic platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.